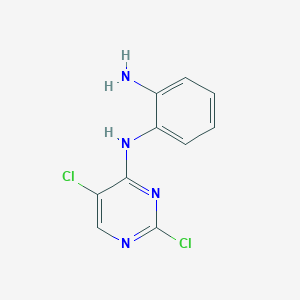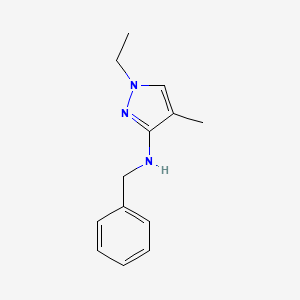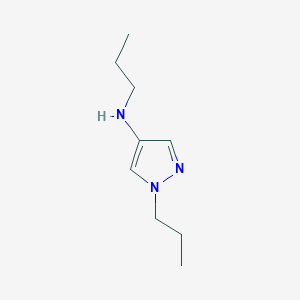
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichloropyrimidine ring attached to a benzene-1,2-diamine moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine typically involves the reaction of 2,4,5-trichloropyrimidine with benzene-1,2-diamine. The reaction is carried out in n-butanol (n-BuOH) at room temperature, followed by heating to 110°C for 3 hours. The reaction mixture is then evaporated, and the residue is stirred with aqueous hydrochloric acid (HCl) to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Condensation Reactions: It can react with amines and other nucleophiles to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trifluoroacetic acid, acryloyl chloride, and propionyl chloride. These reactions are typically carried out in solvents such as tetrahydrofuran (THF) and n-butanol, under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and benzene derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Similar Compounds
N1,N4-bis(5-methylhexan-2-yl)benzene-1,4-diamine: This compound has a similar benzene-1,2-diamine core but differs in the substituents attached to the benzene ring.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: This compound features pyridine rings attached to the benzene-1,2-diamine core, offering different chemical properties and reactivity.
Uniqueness
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine is unique due to the presence of the dichloropyrimidine ring, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules .
Properties
Molecular Formula |
C10H8Cl2N4 |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
2-N-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H8Cl2N4/c11-6-5-14-10(12)16-9(6)15-8-4-2-1-3-7(8)13/h1-5H,13H2,(H,14,15,16) |
InChI Key |
IOUSSSXSMQFGSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736310.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736316.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11736321.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736323.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11736331.png)


![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736369.png)
![4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736373.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736374.png)
![2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736376.png)
![3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11736377.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11736378.png)
